Guaiacol
Overview
Description
Guaiacol, also known as 2-methoxyphenol, is an organic compound with the chemical formula C₆H₄(OH)(OCH₃). It is a phenolic compound containing a methoxy functional group. This compound appears as a viscous colorless oil, although aged or impure samples are often yellowish. It occurs widely in nature and is a common product of the pyrolysis of wood .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaiacol can be synthesized by several methods:
- This method involves the methylation of catechol using potash and dimethyl sulfate:
Methylation of Catechol: C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2
Hydrolysis of o-Anisidine: o-Anisidine, derived in two steps from anisole, can be hydrolyzed via its diazonium derivative.
Dimethylation of Catechol: Catechol can be dimethylated followed by selective mono-demethylation.
Industrial Production Methods
In industrial settings, this compound is typically produced by the methylation of catechol, which is an expensive downstream chemical from fossil resources. This process uses additional methylation reagents such as methanol and methyl chloride .
Chemical Reactions Analysis
Types of Reactions
Guaiacol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound quinone.
Reduction: Reduction of this compound can yield catechol.
Substitution: this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid are used for halogenation or nitration reactions.
Major Products Formed
Oxidation: this compound quinone.
Reduction: Catechol.
Substitution: Bromothis compound, nitrothis compound.
Scientific Research Applications
Guaiacol has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor for the synthesis of various chemicals, including vanillin and eugenol.
Biology: It is used in studies related to lignin degradation and as a model compound for studying the pyrolysis of lignin.
Medicine: this compound is used medicinally as an expectorant, antiseptic, and local anesthetic. It is also used in traditional dental pulp sedation.
Industry: This compound is used in the production of flavors and fragrances, such as in the synthesis of vanillin
Mechanism of Action
Guaiacol exerts its effects through several mechanisms:
Antioxidant Activity: this compound is a potent scavenger of reactive oxygen radicals, which may be associated with its effect on cell proliferation.
Antifungal Activity: This compound exerts inhibitory effects against mycelial growth, conidial formation, and germination in fungi by disrupting calcium transport channels and modulating the oxidative response.
Comparison with Similar Compounds
Similar Compounds
- Mequinol (4-methoxyphenol)
- 3-Methoxyphenol
- Catechol (1,2-dihydroxybenzene)
- Anisole (methoxybenzene)
Uniqueness of Guaiacol
This compound is unique due to its dual functional groups (hydroxyl and methoxy) on the benzene ring, which allows it to participate in a variety of chemical reactions. Its presence in wood smoke and its role as a precursor for important chemicals like vanillin and eugenol further highlight its significance .
Properties
IUPAC Name |
2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Record name | O-METHOXYPHENOL | |
Source | CAMEO Chemicals | |
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Related CAS |
26247-00-7 | |
Record name | Phenol, 2-methoxy-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0023113 | |
Record name | 2-Methoxyphenol | |
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Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour | |
Record name | O-METHOXYPHENOL | |
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Record name | Phenol, 2-methoxy- | |
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Record name | Guaiacol | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | Guaiacol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |
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Boiling Point |
399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
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Flash Point |
180 °F (NTP, 1992), 180 °F (open cup) | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
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Solubility |
Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol) | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
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Record name | Guaiacol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |
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Record name | Guaiacol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140 | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
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Record name | Guaiacol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |
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Vapor Density |
4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | O-METHOXYPHENOL | |
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Vapor Pressure |
5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C | |
Record name | O-METHOXYPHENOL | |
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Record name | Guaiacol | |
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Color/Form |
Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms | |
CAS No. |
90-05-1 | |
Record name | O-METHOXYPHENOL | |
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Melting Point |
SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C | |
Record name | O-METHOXYPHENOL | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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